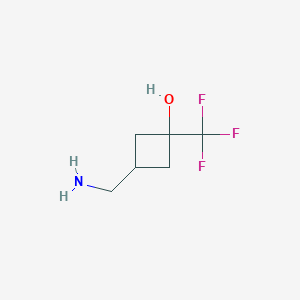

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol

Description

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a cyclobutane-derived compound featuring both aminomethyl (-CH2NH2) and trifluoromethyl (-CF3) substituents. Its rigid cyclobutane scaffold and polar functional groups make it a promising fragment in drug discovery, particularly for targeting proteins requiring three-dimensional (3D) pharmacophores.

Properties

IUPAC Name |

3-(aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)1-4(2-5)3-10/h4,11H,1-3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQMIGZJFOQVLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(F)(F)F)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol typically involves the cycloaddition of suitable precursors. One common method involves the reaction of a trifluoromethyl-substituted alkene with an aminomethyl-substituted cyclobutane under specific conditions that promote cycloaddition. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The trifluoromethyl and aminomethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance lipophilicity, while the aminomethyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural Analogues

Key structural analogues include:

- trans-3-((3,4-Difluorobenzyl)amino)-3-propylcyclobutan-1-ol (VUF25587): Substituted with a 3,4-difluorobenzyl group and a propyl chain.

- trans-3-((3-Fluorobenzyl)amino)-3-propylcyclobutan-1-ol (VUF25557): Features a single fluorine atom on the benzyl group.

- 3-Amino-1-[(3-fluorophenyl)methyl]cyclobutan-1-ol (CAS 1511700-51-8): Contains a 3-fluorophenylmethyl substituent.

The primary distinction lies in the substituents:

- Trifluoromethyl vs.

- Aminomethyl vs. Propyl Chains: The aminomethyl group introduces polarity and hydrogen-bonding capacity, unlike hydrophobic propyl chains in VUF25587 and VUF25557 .

Physicochemical Properties

- Polarity: The aminomethyl group increases water solubility compared to propyl-substituted analogues (e.g., VUF25587).

- Lipophilicity: The trifluoromethyl group enhances logP compared to non-fluorinated cyclobutanols (e.g., 3-methylcyclobutan-1-ol, logP ~1.2).

- Stability: Fluorinated derivatives (e.g., CAS 1511700-51-8) exhibit superior metabolic stability over non-fluorinated counterparts due to reduced oxidative degradation .

Key Research Findings

- The aminomethyl group in the target compound may enable covalent binding strategies, a feature absent in propyl-substituted analogues .

- Commercial availability of related compounds (e.g., 3-methylcyclobutan-1-ol) underscores industrial interest in cyclobutane-based fragments .

Biological Activity

3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological profile of compounds, making them more effective in various biological applications.

- Molecular Formula : CHClFNO

- Molecular Weight : 191.58 g/mol

- CAS Number : 1408075-12-6

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The trifluoromethyl moiety significantly influences the compound's interaction with biological targets.

Antimicrobial Activity

Studies have shown that compounds containing trifluoromethyl groups often demonstrate enhanced antimicrobial properties. For instance, the presence of the trifluoromethyl group in similar structures has been linked to increased potency against various bacterial strains, suggesting that this compound may possess similar capabilities .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular proliferation pathways. The specific mechanisms of action are still under investigation, but initial findings indicate a potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored in various studies. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and improve binding affinity to target proteins. This modification can lead to increased efficacy in therapeutic applications.

| Compound | Activity Type | Observed Effect |

|---|---|---|

| This compound | Antimicrobial | Potential inhibition of bacterial growth |

| This compound | Anticancer | Inhibition of tumor cell proliferation |

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that similar trifluoromethyl-containing compounds showed enhanced activity against Gram-positive and Gram-negative bacteria, indicating that the structural features of these compounds are crucial for their effectiveness .

- Cancer Cell Line Studies : Research involving cancer cell lines has revealed that compounds with a trifluoromethyl group can significantly reduce cell viability, suggesting a mechanism involving apoptosis or cell cycle arrest .

Q & A

Basic: What are the recommended synthetic routes for 3-(Aminomethyl)-1-(trifluoromethyl)cyclobutan-1-ol, and what are the critical parameters for optimizing yield?

Answer:

Synthesis typically involves cyclization strategies or functional group interconversion. A common approach is the ring-opening of trifluoromethyl-substituted cyclobutane intermediates with aminomethylating agents. Key parameters include:

- Temperature control : Reactions often require low temperatures (-20°C to 0°C) to prevent side reactions due to the reactivity of the trifluoromethyl group .

- Catalyst selection : Palladium or nickel catalysts may enhance regioselectivity during cyclobutane functionalization .

- Purification : Hydrochloride salt formation (e.g., using HCl in ethanol) improves crystallinity and purity, as seen in analogous cyclobutanol derivatives .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

Answer:

- NMR Spectroscopy : H and F NMR are critical for confirming the trifluoromethyl group's presence and the aminomethyl group's position. C NMR resolves cyclobutane ring strain effects .

- X-ray Crystallography : Resolves stereochemical ambiguity, particularly the spatial arrangement of the aminomethyl and trifluoromethyl groups on the cyclobutane ring. PubChem data (InChI:

1S/C9H15F3O/...) provides reference descriptors for validation . - IR Spectroscopy : Identifies hydrogen bonding between the hydroxyl and aminomethyl groups, which influences stability .

Basic: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

- pH Sensitivity : The hydroxyl group is prone to oxidation under basic conditions (pH > 9). Stability is enhanced in acidic buffers (pH 3–6), where protonation of the amine group reduces nucleophilic attack .

- Thermal Stability : Decomposition occurs above 150°C, with the trifluoromethyl group releasing HF gas. Storage at -20°C in inert atmospheres is recommended .

Advanced: What role does this compound play in fragment-based drug design (FBDD), and how can its physicochemical properties be optimized?

Answer:

- FBDD Applications : The cyclobutane ring serves as a rigid scaffold to mimic bioactive conformations. Its trifluoromethyl group enhances metabolic stability and membrane permeability .

- Property Optimization :

Advanced: What methodologies address stereochemical challenges during synthesis, particularly for enantiomerically pure forms?

Answer:

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric Catalysis : Employ palladium-BINAP complexes to control aminomethyl group stereochemistry, as shown in cyclobutane fragment synthesis .

- Chromatographic Separation : Chiral HPLC with cellulose-based columns resolves enantiomers, validated via optical rotation comparisons .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO vs. saline) .

- SAR Studies : Systematically modify substituents (e.g., replacing trifluoromethyl with methyl groups) to isolate bioactivity contributors. Patent data on pesticidal derivatives (e.g., dihydroisoxazole analogs) highlight substituent-dependent activity .

- Meta-Analysis : Cross-reference PubChem bioassay data (DTXSID30436858) with in-house results to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.